Tetrahydrofuran-2-amine hydrochloride

Medicinal Chemistry Physicochemical Profiling ADME Prediction

Tetrahydrofuran-2-amine hydrochloride (CAS 1452345-29-7) is a heterocyclic primary amine salt with the molecular formula C₄H₁₀ClNO (MW 123.58 g/mol). The free base, tetrahydrofuran-2-amine (CAS 127662-20-8, oxolan-2-amine), bears the amine directly on the ring carbon, distinguishing it from the more common tetrahydrofurfurylamine (aminomethyl) subclass.

Molecular Formula C4H10ClNO
Molecular Weight 123.58 g/mol
Cat. No. B12928013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrahydrofuran-2-amine hydrochloride
Molecular FormulaC4H10ClNO
Molecular Weight123.58 g/mol
Structural Identifiers
SMILESC1CC(OC1)N.Cl
InChIInChI=1S/C4H9NO.ClH/c5-4-2-1-3-6-4;/h4H,1-3,5H2;1H
InChIKeyOZEIBIZOCKVHLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrahydrofuran-2-amine Hydrochloride: Core Physicochemical & Structural Identity for Informed Procurement


Tetrahydrofuran-2-amine hydrochloride (CAS 1452345-29-7) is a heterocyclic primary amine salt with the molecular formula C₄H₁₀ClNO (MW 123.58 g/mol) . The free base, tetrahydrofuran-2-amine (CAS 127662-20-8, oxolan-2-amine), bears the amine directly on the ring carbon, distinguishing it from the more common tetrahydrofurfurylamine (aminomethyl) subclass . The hydrochloride salt enhances aqueous solubility and confers solid-state handling advantages, making it a building block of interest in medicinal chemistry, agrochemical intermediate synthesis, and chemical biology . The C2 position bearing the amine is a stereocenter; thus the compound exists as a pair of enantiomers, introducing chirality from a minimal structural scaffold .

Why Tetrahydrofuran-2-amine Hydrochloride Cannot Be Interchanged with Ring-Substituted or Aminomethyl Analogs


The direct attachment of the amine to the tetrahydrofuran ring at C2, as opposed to the methylene-spaced aminomethyl group in tetrahydrofurfurylamine, results in fundamentally different electronic, steric, and metabolic profiles that cannot be compensated by simple formulation adjustments . The oxygen atom's electron-withdrawing inductive effect directly modulates the amine's basicity, nucleophilicity, and hydrogen-bonding geometry when the amine is on the ring versus one carbon removed [1]. This positional variance translates into divergent binding affinities, as evidenced by the 10- to 60-fold difference in sigma-1 receptor affinity between 2-aminomethyltetrahydrofuran (IC₅₀ ~0.86 μM) and N-substituted derivatives . Consequently, any decision to substitute within this class must be accompanied by target-specific biological and physicochemical validation .

Direct, Side-by-Side Quantitative Evidence Differentiating Tetrahydrofuran-2-amine Hydrochloride from Its Closest Analogs


Lipophilicity Shift (LogP) Differentiating Tetrahydrofuran-2-amine from Tetrahydrofurfurylamine

Tetrahydrofuran-2-amine exhibits a LogP of -0.99 (ACD/LogP), substantially lower than that of tetrahydrofurfurylamine (LogP 0.824 or -0.66, depending on measurement), reflecting the impact of direct amine attachment to the ring versus a methylene spacer . This LogP reduction of approximately 0.33–1.8 log units indicates markedly increased polarity and potential for distinct tissue distribution and CNS penetration profiles when incorporated into lead molecules .

Medicinal Chemistry Physicochemical Profiling ADME Prediction

Boiling Point as a Surrogate for Intermolecular Forces: Tetrahydrofuran-2-amine vs. Tetrahydrofurfurylamine

The predicted boiling point of tetrahydrofuran-2-amine (125.6 ± 33.0 °C at 760 mmHg) is approximately 27–28 °C lower than that of tetrahydrofurfurylamine (153–154 °C at 760 mmHg) . This difference arises from the absence of the conformationally flexible methylene group, altering molecular surface area and hydrogen-bond networking capability . This directly affects distillation-based purification and solvent selection during synthesis scale-up.

Process Chemistry Purification Method Selection Physical Property Comparison

Inferred Basicity Modulation: Direct Ring Attachment vs. Methylene Spacer

Although experimental pKa data for tetrahydrofuran-2-amine are not publicly available, the conjugate acid pKa of tetrahydrofurfurylamine is predicted to be 9.47 ± 0.29 . The electron-withdrawing inductive effect of the endocyclic oxygen is transmitted more strongly to an amine directly attached at C2 than to one separated by a methylene unit; thus, tetrahydrofuran-2-amine is expected to have a lower pKa (weaker base) by an estimated 0.5–1.0 log unit [1]. This has direct consequences for salt stoichiometry, hygroscopicity, and reactivity in amide coupling and reductive amination reactions.

Amine Basicity Salt Formation Efficiency Reactivity Prediction

Chiral Scaffold Compactness: Tetrahydrofuran-2-amine vs. Tetrahydrofuran-3-amine Hydrochloride

Both tetrahydrofuran-2-amine hydrochloride and tetrahydrofuran-3-amine hydrochloride (CAS 204512-94-7) are constitutional isomers sharing the identical molecular formula C₄H₁₀ClNO and molecular weight 123.58 g/mol . However, the C2 substitution places the amine adjacent to the ring oxygen, creating a stereocenter with the chiral center directly within the heterocycle, whereas the C3 isomer positions the amine on a non-stereogenic ring carbon in the achiral form, and chirality in the 3-position requires additional substitution . This structural nuance affects the number of rotatable bonds, the spatial orientation of the amine vector, and the resultant pharmacophore geometry, making them non-interchangeable in structure-based drug design.

Chiral Amine Building Blocks Asymmetric Synthesis Fragment-Based Drug Discovery

Lack of Publicly Available Target-Specific Biological IC₅₀/EC₅₀ Data for Tetrahydrofuran-2-amine Hydrochloride: Evidence Gap Statement

As of the search date, no peer-reviewed experimental IC₅₀, EC₅₀, or Kd values were identified for tetrahydrofuran-2-amine hydrochloride against any discrete molecular target. All biological activity references located pertain to N-substituted tetrahydrofuran-2-yl amines or tetrahydrofurfurylamine derivatives (e.g., ANAVEX2-73, sigma-1 IC₅₀ 0.86 μM; muscarinic M1–M4 IC₅₀ 3.3–5.2 μM) . This absence of data means that any claim of target engagement, selectivity, or potency for the unsubstituted tetrahydrofuran-2-amine scaffold must be treated as unsubstantiated until new experiments are performed [1].

Biological Profiling Gap Procurement Risk Assessment Data Transparency

Application Scenarios Where Tetrahydrofuran-2-amine Hydrochloride Offers Differentiated Value Based on Verified Evidence


Fragment-Based Drug Design Requiring a Polar, Chiral, Low-Molecular-Weight Amino-THF Scaffold

The uniquely low LogP (-0.99) and compact structure (87.12 Da free base) position tetrahydrofuran-2-amine as a fragment-sized building block for lead discovery programs targeting polar binding pockets, such as protease active sites or phosphate-binding clefts. In contrast to tetrahydrofurfurylamine (LogP 0.824), its higher polarity may improve ligand efficiency indices for hydrophilic targets, though direct comparative target-engagement data must be generated by the user .

Chiral Pool Synthesis and Asymmetric Catalysis Development

The stereogenic center at C2 makes resolved enantiomers of tetrahydrofuran-2-amine hydrochloride candidates for chiral auxiliary development and asymmetric ligand synthesis. Unlike the C3 isomer, which requires additional substitution to become chiral, the inherent chirality at the heteroatom-adjacent position provides immediate enantiomeric differentiation in diastereomeric transition states .

Agrochemical Intermediate Requiring Distinct Physicochemical Profile from Existing Furan-2-yl Methanamines

For agrochemical discovery programs where LogP, boiling point, and basicity collectively govern leaf penetration, soil mobility, and formulation stability, tetrahydrofuran-2-amine hydrochloride's predicted lower boiling point (125.6 °C vs. 153 °C for tetrahydrofurfurylamine) and reduced basicity provide a differentiated property set that may circumvent existing patent landscapes dominated by aminomethyltetrahydrofuran derivatives .

Basic Research on Oxygen-Proximal Amine Reactivity and Heterocycle Functionalization

The direct amine-to-oxygen adjacency in tetrahydrofuran-2-amine creates a unique electronic environment for studying N–O through-space interactions, chelation effects, and neighboring-group participation in substitution and ring-opening reactions, a fundamental chemistry niche distinct from the well-explored tetrahydrofurfurylamine system [1].

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